

Commercial Availability and Synthetic Utility of 4-Bromophenylacetone: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromophenylacetone

Cat. No.: B042570

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December 23, 2025

Abstract

4-Bromophenylacetone, a halogenated aromatic ketone, serves as a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its commercial availability, coupled with its versatile reactivity, makes it a valuable building block for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of the commercial landscape, physicochemical properties, and synthetic applications of **4-Bromophenylacetone**, offering detailed information for researchers in the field of drug discovery and development.

Commercial Availability

4-Bromophenylacetone is readily available from a variety of chemical suppliers. It is typically offered in research-grade purities, with gas chromatography (GC) being a common method for purity assessment. The compound is generally available in quantities ranging from grams to kilograms, catering to both laboratory-scale research and larger-scale synthetic needs.

A summary of representative commercial suppliers and their typical product specifications is provided in Table 1. Pricing can vary based on quantity, purity, and supplier.

Table 1: Commercial Suppliers and Product Specifications for **4-Bromophenylacetone**

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
TCI America[1]	6186-22-7	C9H9BrO	213.07	>98.0% (GC)	5g, 25g
Sigma-Aldrich[2]	6186-22-7	C9H9BrO	213.07	98%	Inquire for sizes
P212121 Store	6186-22-7	C9H9BrO	213.07	>98.0%	5g, 25g
chemBlink listed suppliers (e.g., Win-Win Chemical Co., Ltd., Leap Chem Co., Ltd.)[3]	6186-22-7	C9H9BrO	213.07	Varies	Inquire for sizes

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of **4-Bromophenylacetone** is essential for its proper handling, storage, and use in experimental settings. This data is critical for reaction planning, safety protocol development, and regulatory compliance.

Table 2: Physicochemical Properties of **4-Bromophenylacetone**

Property	Value	Reference
IUPAC Name	1-(4-bromophenyl)propan-2-one	PubChem[1]
Synonyms	1-(4-Bromophenyl)-2-propanone, p-Bromophenylacetone	TCI America[1]
Appearance	Light orange to Yellow to Green clear liquid	TCI America[1]
Boiling Point	139 °C at 11 mmHg	TCI America[1]
Flash Point	76 °C	TCI America[1]
Specific Gravity (20/20)	1.42	TCI America[1]
Refractive Index	1.56	TCI America[1]
Storage Temperature	Room Temperature (Recommended in a cool, dark place, <15°C)	TCI America[1]

Table 3: Safety and Hazard Information for **4-Bromophenylacetone**

Hazard Statement	Precautionary Statement	Signal Word	Reference
H227: Combustible liquid	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.	Warning	TCI America[1]
H302: Harmful if swallowed	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	Warning	Sigma-Aldrich[2]
H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.	Warning	Sigma-Aldrich[2], PubChem[1]
H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	Warning	Sigma-Aldrich[2], PubChem[1]
H335: May cause respiratory irritation	P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	Warning	Sigma-Aldrich[2], PubChem[1]

Synthetic Applications and Experimental Protocols

4-Bromophenylacetone is a versatile precursor in organic synthesis. The presence of a bromine atom on the phenyl ring and a ketone functional group allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules, including various pharmaceutical intermediates. For instance, related

bromo-substituted aromatic compounds are utilized in the synthesis of anti-inflammatory agents and other therapeutic compounds.

While specific, detailed experimental protocols for reactions starting directly with **4-bromophenylacetone** are proprietary or not readily available in public literature, a general experimental workflow for a common reaction type involving a similar substrate, such as α -bromination of an acetophenone derivative, can be illustrative.

Representative Experimental Protocol: α -Halogenation of an Aromatic Ketone

This protocol describes a general procedure for the acid-catalyzed α -bromination of an acetophenone derivative, a reaction fundamental to the synthesis of many pharmaceutical intermediates. This methodology can be conceptually applied to reactions involving **4-bromophenylacetone**.

Objective: To synthesize an α -bromo aromatic ketone.

Materials:

- Acetophenone derivative (e.g., 4-bromoacetophenone)
- Bromine (Br_2)
- Glacial Acetic Acid
- Dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Stir bar
- Dropping funnel

- Condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

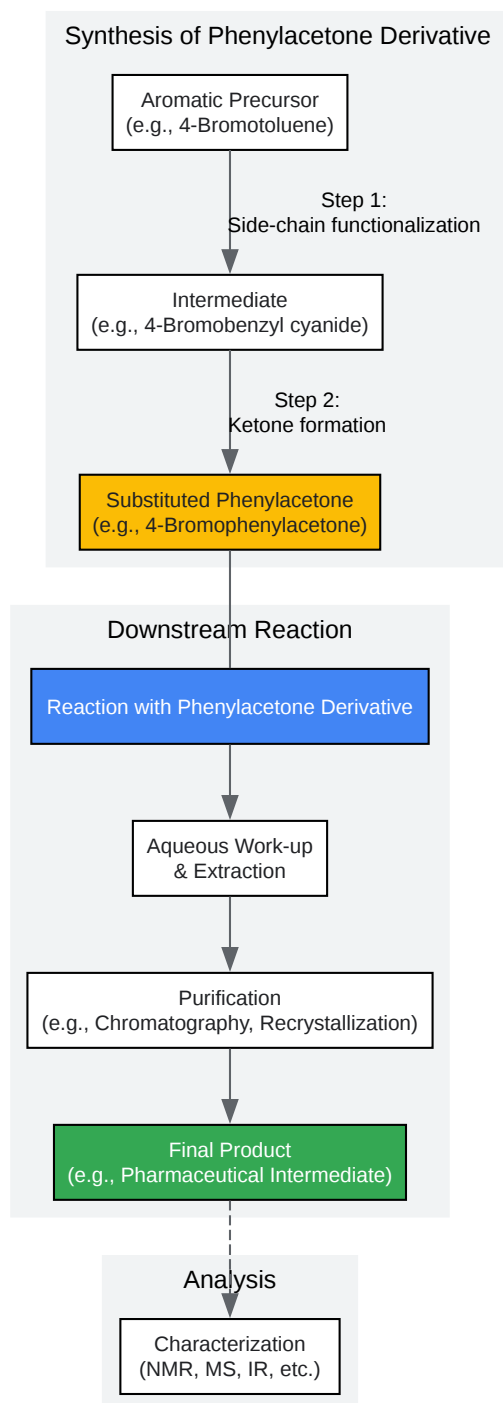
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a stir bar, dropping funnel, and condenser, dissolve the acetophenone derivative in glacial acetic acid.
- **Bromine Addition:** Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with constant stirring. The addition should be dropwise to control the reaction rate and temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.
- **Extraction:** Extract the aqueous layer with dichloromethane. Combine the organic layers.
- **Washing:** Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by recrystallization or column chromatography to yield the pure α -bromo aromatic ketone.
- **Characterization:** Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualizing Synthetic Pathways

Given that **4-Bromophenylacetone**'s primary role is as a synthetic intermediate, a diagram of a representative synthetic workflow is more pertinent than a biological signaling pathway. The following diagram illustrates a generalized workflow for the synthesis and subsequent reaction of a substituted phenylacetone.

Generalized Synthetic Workflow Involving a Phenylacetone Derivative

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References

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- To cite this document: BenchChem. [Commercial Availability and Synthetic Utility of 4-Bromophenylacetone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042570#commercial-availability-of-4-bromophenylacetone]

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